Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
CAS No.: 113221-74-2
Cat. No.: VC20800200
Molecular Formula: C3H3N4NaO2S
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113221-74-2 |
|---|---|
| Molecular Formula | C3H3N4NaO2S |
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | sodium;2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10);/q;+1/p-1 |
| Standard InChI Key | HQPBCGYUKKDAHP-UHFFFAOYSA-M |
| Isomeric SMILES | C(C(=O)O)N1C(=NN=N1)[S-].[Na+] |
| SMILES | C(C(=O)[O-])N1C(=S)N=NN1.[Na+] |
| Canonical SMILES | C(C(=O)[O-])N1C(=S)N=NN1.[Na+] |
Introduction
Chemical Structure and Properties
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate (CAS: 113221-74-2) is characterized by its tetrazole ring with four sequential nitrogen atoms, a mercapto (-SH) group at position 5, and an acetate moiety at position 1. The sodium cation forms an ionic bond with the carboxylate group, creating a water-soluble salt with potential applications in both organic and aqueous reaction systems. The compound's chemical identity is defined by several standardized identifiers and physical properties summarized in Table 1.1.
Physical and Chemical Properties
Table 1.1: Key Physical and Chemical Properties of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
| Property | Value |
|---|---|
| Molecular Formula | C3H4N4O2S·Na |
| CAS Number | 113221-74-2 |
| InChI | InChI=1S/C3H4N4O2S.Na/c8-2(9)1-7-3(10)4-5-6-7;/h1H2,(H,8,9)(H,4,6,10); |
| InChI Key | RAZKULYMBYOICW-UHFFFAOYSA-N |
| SMILES | [Na].O=C(O)CN1N=NNC1=S |
| Water Solubility | Highly soluble (sodium salt) |
Nomenclature and Synonyms
The compound is recognized by several alternative names in scientific literature and chemical databases, reflecting its structural characteristics and functional groups as shown in Table 1.2.
Table 1.2: Alternative Names for Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate
| Alternative Name |
|---|
| 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, monosodium salt |
| 1H-Tetrazole-1-acetic acid, 2,5-dihydro-5-thioxo-, sodium salt (1:1) |
| 5-Mercapto-(1H)-tetrazolylacetic acid sodium salt |
| 5-Mercapto-1-Tetrazoylacetic Acid Sodium |
| 5-Mercapto-tetrazolyl-acetic-acid monosodium salt |
| Sodium (5-sulfanyl-1H-tetrazol-1-yl)acetate |
| 5-Mercapto-1-tetrazoleacetic acid sodium salt |
Chemical Reactivity
The reactivity of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate is primarily determined by its three key functional groups, each contributing distinct chemical behaviors that make this compound valuable in organic synthesis and pharmaceutical applications.
Mercapto Group Reactivity
The thiol (-SH) group at position 5 of the tetrazole ring demonstrates high nucleophilicity, making it particularly reactive toward electrophilic reagents. This reactivity facilitates several important transformation pathways:
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Oxidation reactions leading to disulfides, sulfoxides, or sulfones depending on reaction conditions
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Nucleophilic substitution reactions with alkyl halides to form thioethers
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Formation of disulfide bonds through oxidative coupling
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Metal coordination through the sulfur atom
The mercapto group's reactivity contributes significantly to the compound's potential as an antioxidant, as thiols can effectively scavenge free radicals and reactive oxygen species .
Tetrazole Ring Properties
The tetrazole moiety represents a nitrogen-rich heterocycle with the following notable characteristics:
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Acid-base properties similar to carboxylic acids (pKa range)
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Ability to participate in coordination chemistry with metal ions
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Hydrogen bonding capabilities through the nitrogen atoms
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Potential to serve as a bioisostere for carboxylic acids in pharmaceutical design
This heterocyclic component gives the compound significant versatility in coordination chemistry applications, potentially forming complexes with various metal ions that could be exploited in catalysis or sensor development .
Carboxylate Functionality
The sodium carboxylate group contributes several important properties:
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Enhanced water solubility compared to non-ionized analogs
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Potential for further functionalization through esterification or amidation
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Participation in salt formation with various counterions
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pH-dependent behavior in aqueous solutions
Applications in Chemistry and Biochemistry
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate demonstrates considerable versatility across multiple application domains, particularly in the fields of pharmaceutical development and organic synthesis.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical synthesis, particularly for developing compounds with specific biological activities. Its applications include:
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Starting material for the synthesis of pharmaceutical compounds targeting various therapeutic areas
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Building block for bioactive molecules, particularly those requiring metal chelation properties
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Potential component in prodrug design leveraging the tetrazole moiety's bioisosteric properties
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Research tool for investigating sulfur-based biochemical mechanisms
The compound's water solubility, conferred by its sodium salt form, enhances its utility in biological systems and aqueous-phase reaction environments commonly employed in pharmaceutical research.
Organic Chemistry Applications
Beyond pharmaceutical applications, the compound demonstrates significant utility in various chemical applications:
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Reagent in organic synthesis, particularly in reactions leveraging its nucleophilic thiol group
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Building block for heterocyclic chemistry focused on nitrogen-containing compounds
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Component in metal-organic frameworks exploiting its coordination capabilities
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Potential catalyst or catalyst component in certain organic transformations
| Application Domain | Specific Uses |
|---|---|
| Pharmaceutical Research | Intermediate in drug synthesis; Building block for bioactive compounds |
| Coordination Chemistry | Metal complex formation; Potential sensor development |
| Organic Synthesis | Nucleophilic reagent; Heterocycle construction |
| Catalysis | Potential ligand for catalytic systems |
Biological Activity
Structure-Activity Relationships
The biological activity of Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate can be attributed to several key structural features:
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The tetrazole ring: This heterocyclic structure can mimic carboxylic acid groups in biological systems while offering distinct physicochemical properties that may enhance bioavailability or metabolic stability.
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The mercapto group: The thiol functionality is highly reactive and can form disulfide bonds with biological targets or interact with metal ions in enzyme active sites.
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Water solubility: As a sodium salt, the compound has enhanced aqueous solubility, which facilitates its use in biological systems and may improve bioavailability compared to non-ionized analogs .
Table 4.1: Structure-Activity Considerations for Tetrazole Derivatives
| Structural Element | Potential Biological Impact |
|---|---|
| Tetrazole ring | Carboxylic acid bioisostere; Improved metabolic stability; Altered pKa |
| Mercapto (-SH) group | Antioxidant activity; Metal chelation; Disulfide formation |
| Sodium carboxylate | Enhanced water solubility; Improved bioavailability |
Comparison with Related Compounds
Tetrazole Derivatives
Tetrazole-containing compounds represent an important class of heterocycles with diverse applications in medicinal chemistry and materials science. Table 5.1 compares general properties of tetrazole derivatives with other heterocyclic systems.
Table 5.1: Comparison of Tetrazole Derivatives with Related Heterocycles
| Property | Tetrazoles | Triazoles | Carboxylic Acids |
|---|---|---|---|
| Ring Structure | 5-membered, 4 N atoms | 5-membered, 3 N atoms | Not applicable |
| Acidity | pKa ~4.5-5.5 | pKa ~8-10 | pKa ~4-5 |
| Metabolic Stability | Generally higher | Intermediate | Lower |
| H-Bond Capability | Strong acceptor | Moderate acceptor | Strong donor/acceptor |
| Bioavailability | Often improved | Variable | Often limited |
Among tetrazole derivatives, the mercapto substitution at position 5 distinguishes Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate from other analogs and confers unique reactivity patterns that may be advantageous for certain applications.
Mercapto-Heterocycles in Research
Research on mercapto-heterocycles has revealed promising biological activities that may have parallels with Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate. For example, novel benzothiazoles with mercapto-triazole substituents have demonstrated anticonvulsant activity in experimental models, with some compounds showing favorable protective indices compared to standard anticonvulsant drugs .
These findings suggest that the combination of a heterocyclic core with a mercapto group, as found in Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate, may confer biological activities worthy of further investigation, particularly in neurological applications.
Future Research Directions
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetate presents several promising avenues for future research:
Medicinal Chemistry
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Systematic evaluation of its potential antioxidant properties in cellular and animal models
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Investigation of its potential as a metal chelator for treating metal toxicity
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Exploration of structure-activity relationships through the synthesis of analogs with modified substituents
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Assessment of its potential as a building block for developing novel enzyme inhibitors
Materials Science and Catalysis
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Evaluation of its coordination chemistry with various metal ions for developing new catalysts
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Investigation of its potential in metal-organic frameworks for gas storage or separation
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Exploration of its utility in sensor development, particularly for metal ion detection
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Assessment of its potential as a surface modifier or corrosion inhibitor
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